1-Methyl-1,4-diazaspiro[5.5]undecane
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Overview
Description
1-Methyl-1,4-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including the use of olefin metathesis reactions with Grubbs catalysts . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxamic acid derivatives.
Reduction: Reduction reactions yield alcohols and other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include oxamic acid derivatives, alcohols, and various substituted spirocyclic compounds .
Scientific Research Applications
1-Methyl-1,4-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
1-Methyl-1,4-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom, which imparts different chemical properties and biological activities.
3,9-Diazaspiro[5.5]undecane: This compound is known for its activity as a γ-aminobutyric acid type A receptor antagonist.
2,4-Dioxa- and 2,4-Diazaspiro[5.5]undecanones: These compounds exhibit unique reactivity due to the presence of oxygen and nitrogen atoms in the spirocyclic framework.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
933716-23-5 |
---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-methyl-1,4-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2/c1-12-8-7-11-9-10(12)5-3-2-4-6-10/h11H,2-9H2,1H3 |
InChI Key |
JEULWRNDCDRAIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC12CCCCC2 |
Origin of Product |
United States |
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